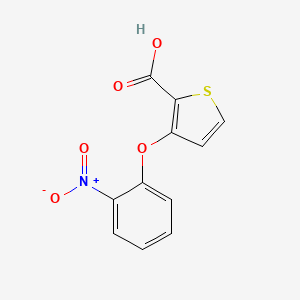

3-(2-Nitrophenoxy)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-nitrophenoxy)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-4-2-1-3-7(8)12(15)16/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWOAQAKZKIBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenoxy)thiophene-2-carboxylic acid typically involves the following steps:

Nitration of Phenol: The starting material, phenol, undergoes nitration to form 2-nitrophenol.

Formation of Phenoxythiophene: 2-nitrophenol is then reacted with thiophene-2-carboxylic acid under suitable conditions to form this compound.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity of the final product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenoxy)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-Aminophenoxy)thiophene-2-carboxylic acid.

Reduction: Formation of 3-(2-Nitrophenoxy)thiophene-2-methanol.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of thiophene compounds, including 3-(2-Nitrophenoxy)thiophene-2-carboxylic acid, exhibit significant antibacterial properties. A study demonstrated that nitrothiophene carboxamide compounds could effectively combat various bacterial strains, including E. coli and Klebsiella spp., by overcoming efflux mechanisms that typically confer resistance to antibiotics .

Case Study:

- Objective : Evaluate the antibacterial efficacy of nitrothiophene derivatives.

- Methodology : In vitro assays were conducted using efflux-deficient strains.

- Results : Compounds showed potent activity, with some achieving minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

Antitubercular Agents

The compound has also been investigated for its potential as an antitubercular agent. Research on related thiophene derivatives indicated promising inhibitory effects against Mycobacterium tuberculosis through the inhibition of specific enzymatic pathways critical for bacterial survival .

Data Table: Antitubercular Activity of Thiophene Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound IV | 15 | MbtI |

| Compound V | 19 | MbtI |

Herbicidal Activity

The herbicidal properties of thiophene-2-carboxylic acid derivatives have been documented, suggesting that this compound can be formulated into herbicides. These compounds can be applied in various forms such as sprays or granules to control unwanted vegetation effectively .

Application Methodology:

- Compounds are mixed with water or oil-based solutions and applied to crops at specified rates.

- Efficacy is determined by assessing plant growth inhibition over time.

Polymer Synthesis

The unique chemical structure of this compound allows it to participate in polymerization reactions, leading to the development of new materials with tailored properties. Studies have explored its use in synthesizing conducting polymers that exhibit potential in electronic applications.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenoxy and thiophene moieties can contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : Nitro groups increase electron-withdrawing properties, enhancing reactivity in electrophilic substitutions compared to bromo or carboxy substituents .

- Biological Activity : Sulfonamide derivatives exhibit β-lactamase inhibition, but potency varies with substituent size and polarity .

Nitro-Substituted Thiophene Derivatives

Nitro groups at different positions on the thiophene ring significantly alter physicochemical properties:

Comparison with 3-(2-Nitrophenoxy)thiophene-2-carboxylic Acid:

- Solubility : Carboxylic acid at C2 improves aqueous solubility, similar to 3-nitrothiophene-2-carboxylic acid .

Phenoxy-Substituted Thiophene Derivatives

Phenoxy groups are less common in thiophene chemistry but critical for modulating lipophilicity:

Comparison Insights :

- Positional Effects: The 2-nitrophenoxy group in the target compound may enhance π-π stacking interactions compared to para-substituted analogs, influencing crystal packing .

- Biological Relevance: Phenoxy derivatives are understudied in drug discovery but show promise in agrochemicals .

Biological Activity

3-(2-Nitrophenoxy)thiophene-2-carboxylic acid is an organic compound characterized by a thiophene ring with a carboxylic acid group and a nitrophenoxy substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

- Molecular Formula : CHNOS

- Molecular Weight : 265.24 g/mol

- Structural Features : The presence of a nitro group enhances its electron-withdrawing capacity, which influences its reactivity and solubility in various solvents.

Biological Activities

The biological activities of this compound have been explored in various contexts, including:

1. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of thiophene carboxylic acids have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess comparable activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40-50 µg/mL | 29 |

| P. aeruginosa | 40-50 µg/mL | 24 |

| S. typhi | 40-50 µg/mL | 30 |

| K. pneumoniae | 40-50 µg/mL | 19 |

This data demonstrates the potential for further investigation into the antibacterial properties of this compound .

2. Anticancer Activity

Studies on related thiophene derivatives have revealed promising anticancer properties, with IC values ranging from 3 to 20 µM against various cancer cell lines. The mechanisms often involve targeting molecular pathways that regulate cell proliferation and apoptosis.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | <5 |

| HepG2 | <10 |

| HCT-116 | <15 |

These findings suggest that this compound could also be effective against cancer cells, warranting further research into its mechanisms of action and therapeutic potential .

3. Anti-inflammatory Activity

The compound has shown potential interactions with proteins involved in inflammatory pathways through molecular docking studies. These studies indicate that it may inhibit specific enzymes or receptors that play critical roles in inflammation, suggesting its utility in developing anti-inflammatory drugs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various thiophene derivatives, including this compound. For example:

- Study on Antimicrobial Activity : A study demonstrated that thiophene derivatives exhibited significant antimicrobial activity against several strains, indicating the potential for developing new antibiotics based on this scaffold .

- Molecular Docking Studies : Research utilizing molecular docking has shown that the compound interacts favorably with targets involved in disease pathways, suggesting a mechanism by which it could exert its biological effects .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitrophenoxy coupling at thiophene C3) .

- IR Spectroscopy : Identify carboxylic acid (1700–1720 cm⁻¹) and nitro (1520–1350 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion validation .

Advanced Tip : Solid-state ¹³C NMR detects atropisomerism in crystalline forms .

How does the nitrophenoxy group influence electronic properties and reactivity?

Q. Advanced Research Focus

- Electronic Effects : The nitro group withdraws electron density, polarizing the thiophene ring and enhancing electrophilic reactivity at C5. UV-Vis spectroscopy shows redshifted absorption (λmax ~320 nm) compared to non-nitrated analogs .

- Reactivity Studies : Nitro reduction (e.g., H₂/Pd-C) yields amino derivatives for downstream functionalization. Monitor intermediates via TLC and cyclic voltammetry .

What safety protocols are essential during synthesis and handling?

Q. Basic Research Focus

- Ventilation : Use fume hoods to mitigate exposure to sulfur oxides and CO .

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for breakthrough time >240 mins) and flame-resistant lab coats .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

How can conformational dynamics or atropisomerism be analyzed?

Q. Advanced Research Focus

- X-ray Crystallography : Resolve rotational isomers (atropisomers) via SHELXL refinement .

- Dynamic NMR : Variable-temperature ¹H NMR to study energy barriers (ΔG‡) for nitro group rotation .

- Theoretical Studies : Compare experimental data with DFT-calculated rotational energy profiles .

What purification strategies effectively remove common synthetic byproducts?

Q. Advanced Research Focus

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate nitro-substituted isomers .

- Recrystallization : Optimize solvent polarity (e.g., DMSO/EtOH) for selective crystallization .

- Troubleshooting : LC-MS identifies persistent impurities (e.g., di-nitrated byproducts) for targeted removal .

How can computational models predict biological or material interactions?

Q. Advanced Research Focus

- Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina with parameterized force fields .

- QSAR Modeling : Correlate nitro group orientation with antibacterial activity using ML algorithms (e.g., Random Forest) .

- Electron Density Maps : AIM analysis (via Multiwfn) identifies reactive sites for functionalization .

What conditions induce thermal or photolytic degradation?

Q. Basic Research Focus

- Thermal Stability : TGA shows decomposition onset at ~200°C; avoid heating above 150°C .

- Photolysis : UV irradiation (254 nm) degrades nitro groups to nitroso derivatives; monitor via FTIR .

Mitigation : Store in amber vials at 4°C under inert atmosphere .

How does nitrophenoxy substitution alter properties versus parent thiophene-2-carboxylic acid?

Q. Comparative Analysis

- Acidity : Nitro substitution increases carboxylic acid acidity (pKa ~2.5 vs. ~3.8 for parent) due to electron withdrawal .

- Solubility : Reduced aqueous solubility (logP +1.2 vs. parent’s -0.3) necessitates polar aprotic solvents (DMF, DMSO) .

- Reactivity : Enhanced electrophilicity enables nucleophilic aromatic substitution (e.g., amidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.